Methyl 2-(5-cyanoindol-1-yl)acetate
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Overview
Description
Methyl 2-(5-cyanoindol-1-yl)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-cyanoindol-1-yl)acetate typically involves the reaction of 5-cyanoindole with methyl acetoacetate under specific conditions. The reaction can be carried out using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-cyanoindol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted indoles with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activities, including its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(5-cyanoindol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indomethacin
Tryptophan
5-Hydroxyindole
5-Methoxyindole
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-(5-cyanoindol-1-yl)acetate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)8-14-5-4-10-6-9(7-13)2-3-11(10)14/h2-6H,8H2,1H3 |
InChI Key |
NVRYLWKPQFQYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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